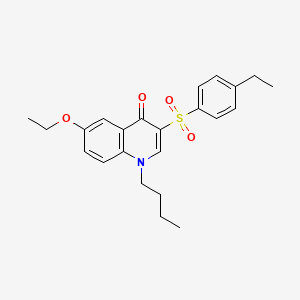
1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H27NO4S and its molecular weight is 413.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-butyl-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline class of molecules, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 345.41 g/mol |
| CAS Number | 899214-43-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group in its structure is known to enhance binding affinity to proteins, potentially influencing several pathways:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against various strains .
- Anticancer Activity : The compound has been evaluated for its anticancer potential. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as the ERK/MAPK pathway .
- Anti-inflammatory Effects : Research indicates that compounds similar to this quinoline derivative can suppress pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Research Findings and Case Studies
Recent studies have highlighted the biological efficacy of this compound. Below are key findings:
Antimicrobial Activity
A study assessed the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Efficacy
In vitro studies demonstrated that:
- The compound inhibited the growth of human lung cancer cells (A549) with an IC50 value of approximately 30 μM.
- It induced apoptosis through mitochondrial pathways, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Anti-inflammatory Potential
In vivo models indicated that treatment with this compound reduced inflammation markers significantly:
- Decreased levels of TNF-alpha and IL-6 in serum after administration in animal models of arthritis.
Eigenschaften
IUPAC Name |
1-butyl-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-4-7-14-24-16-22(29(26,27)19-11-8-17(5-2)9-12-19)23(25)20-15-18(28-6-3)10-13-21(20)24/h8-13,15-16H,4-7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPSRHFXKIHQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













